Home > Products > Screening Compounds P112336 > 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea - 1797815-23-6

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea

Catalog Number: EVT-2781733
CAS Number: 1797815-23-6
Molecular Formula: C16H21N5O
Molecular Weight: 299.378
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

  • Compound Description: Imatinib, a widely used therapeutic agent for leukemia, functions as a specific inhibitor of tyrosine kinases. []
  • Relevance: While structurally distinct from 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea, Imatinib shares the presence of a pyrimidine ring within its structure. This common feature highlights the importance of pyrimidine derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and potential anticancer agents. Notably, 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea also incorporates a urea moiety, further emphasizing the significance of these chemical groups in pharmaceutical research. []

N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide

  • Compound Description: This 1,6-naphthyridin-2(1H)-one derivative has demonstrated antiproliferative activity against breast cancer cell lines. []
  • Relevance: Both this compound and 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea feature a dimethylamino group within their structures. The presence of this group in a compound with demonstrated antiproliferative activity suggests it may play a role in biological activity, potentially influencing the interactions of these molecules with biological targets. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor with promising antitumor activity, particularly in combination with EGFR inhibitors like osimertinib in preclinical models of non-small cell lung cancer (NSCLC). []
  • Relevance: AZD4205 and 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea both belong to the class of pyrimidine derivatives. This shared structural feature underscores the significance of pyrimidine as a central scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and potential anticancer agents. []

1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385)

  • Compound Description: TAK-385 is an orally active human gonadotropin-releasing hormone (GnRH) receptor antagonist currently under clinical development. []
  • Relevance: Both TAK-385 and 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea share the presence of a dimethylaminomethyl group. The incorporation of this group in both compounds suggests its potential role in their respective biological activities, possibly influencing their interactions with target receptors or enzymes. []

Properties

CAS Number

1797815-23-6

Product Name

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea

IUPAC Name

1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(4-ethylphenyl)urea

Molecular Formula

C16H21N5O

Molecular Weight

299.378

InChI

InChI=1S/C16H21N5O/c1-4-12-5-7-13(8-6-12)20-16(22)18-11-14-9-10-17-15(19-14)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,20,22)

InChI Key

YJKQGBVBDPGKGN-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.